(R)-carbinoxamine

Description

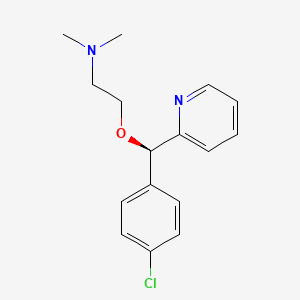

Structure

2D Structure

3D Structure

Properties

CAS No. |

59811-40-4 |

|---|---|

Molecular Formula |

C16H19ClN2O |

Molecular Weight |

290.79 g/mol |

IUPAC Name |

2-[(R)-(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine |

InChI |

InChI=1S/C16H19ClN2O/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13/h3-10,16H,11-12H2,1-2H3/t16-/m1/s1 |

InChI Key |

OJFSXZCBGQGRNV-MRXNPFEDSA-N |

SMILES |

CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 |

Isomeric SMILES |

CN(C)CCO[C@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2 |

Canonical SMILES |

CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Stereoselective Approaches to R Carbinoxamine

Enantiomeric Resolution Techniques for Carbinoxamine (B1668352) Antipodes

The separation of enantiomers, or chiral resolution, is a critical step in obtaining enantiomerically pure compounds for pharmacological studies and therapeutic applications. For carbinoxamine, both classical chemical resolution methods and advanced chromatographic techniques have been investigated.

Chiral Auxiliary-Based Resolution

Classical resolution of racemic bases, such as carbinoxamine, typically involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral acid. Tartaric acid is a well-known chiral resolving agent that has been historically used. Early investigations into the resolution of carbinoxamine employed L-(+)-tartaric acid in ethanolic solutions core.ac.uk. However, these attempts encountered significant challenges. Prolonged experimental trials using various solvent mixtures, including methanol, ethanol (B145695), and ethanol/ethyl acetate, often resulted in oily residues rather than crystalline salts core.ac.uk. The successful fractional crystallization of diastereomeric salts, a prerequisite for effective chiral auxiliary-based resolution, proved difficult, indicating limitations with this approach for carbinoxamine core.ac.uk. While other chiral acids have been explored for resolving similar antihistamines, the literature does not extensively detail successful chiral auxiliary-based resolutions of carbinoxamine that yield high optical purity.

Preparative Chiral Chromatography for Enantiomer Separation

High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) has become a cornerstone for the enantiomeric separation of carbinoxamine. This technique leverages the differential interactions between the enantiomers and the chiral environment of the CSP to achieve separation. A variety of polysaccharide-based CSPs have been developed and optimized for the effective resolution of carbinoxamine.

Key Chiral Stationary Phases and Methodologies:

Amylose-based CSPs: These phases are widely utilized due to their versatility and effectiveness.

Chiralpak IA and Chiralpak ID: These columns have demonstrated superior enantioselectivity for carbinoxamine. A notable achievement includes baseline separation with a resolution (Rs) of 3.82 using a Chiralpak ID column with a mobile phase composed of acetonitrile–water–ammonia (B1221849) solution (90:10:0.1, v/v/v) rsc.orgresearchgate.net.

Chiralpak AD and Chiralpak AD-H: These columns have also been employed for the chiral separation of carbinoxamine scispace.commdpi.com.

Kromasil AmyCoat: This amylose-based CSP has been utilized for carbinoxamine separation, typically with a mobile phase of heptane/2-propanol/DEA (90:10/0.1), detected by UV at 228 nm hplc.eu.

Amylose (B160209) tris(5-chloro-2-methylphenylcarbamate): A specific method using this phase with a mobile phase comprising n-Hexane/isopropanol (B130326)/ethanol/diethyl amine (850:75:75:0.1, v/v/v/v) at a flow rate of 0.8 mL/min successfully achieved baseline separation of carbinoxamine enantiomers and an internal standard, with UV detection at 220 nm scribd.comresearchgate.net.

Cellulose-based CSPs:

Chiralpak IC: This CSP, featuring cellulose (B213188) tris-(3,5-dichlorophenylcarbamate) immobilized on silica (B1680970) gel, has been applied to the chiral separation of carbinoxamine and other antihistamines nih.gov.

Chiralcel OD-RH: This coated cellulose-based CSP has also been used for carbinoxamine enantiomeric separation, reporting a resolution of 1.54 under optimized conditions nih.gov.

Other CSPs: Investigations have also explored the use of alpha 1-acid glycoprotein (B1211001) and beta-cyclodextrin (B164692) columns for carbinoxamine resolution nih.gov.

These chromatographic methods are frequently developed and validated for bioanalytical applications, such as quantifying carbinoxamine enantiomers in biological matrices like plasma, and have been instrumental in pharmacokinetic studies rsc.orgresearchgate.netscribd.comresearchgate.net. The optimization of mobile phase components, including organic modifiers and basic additives like diethylamine (B46881) or ammonia, is crucial for achieving efficient separation and adequate resolution rsc.orghplc.euscribd.comresearchgate.net.

Data Table: Preparative Chiral Chromatography for Carbinoxamine Enantiomer Separation

| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Detection | Resolution (Rs) | Reference(s) |

| Chiralpak ID | Acetonitrile–water–ammonia solution (90:10:0.1, v/v/v) | UV | 3.82 | rsc.org, researchgate.net |

| Chiralpak IC | (Not specified for carbinoxamine) | UV | (Not specified) | nih.gov |

| Chiralcel OD-RH | (Not specified for carbinoxamine) | UV | 1.54 | nih.gov |

| Kromasil AmyCoat | Heptane/2-propanol/DEA (90:10:0.1) | UV @ 228 nm | (Not specified) | hplc.eu |

| Amylose tris(5-chloro-2-methylphenylcarbamate) | n-Hexane/isopropanol/ethanol/diethyl amine (850:75:75:0.1, v/v/v/v) | UV @ 220 nm | Baseline separation | scribd.com, researchgate.net |

| Chiralpak AD | (Not specified for carbinoxamine) | N/A | (Not specified) | mdpi.com |

| Chiralpak AD-H | (Not specified for carbinoxamine) | N/A | (Not specified) | scispace.com |

| α1-acid glycoprotein / β-cyclodextrin columns | (Not specified) | N/A | (Not specified) | nih.gov |

Compound List

Carbinoxamine

Molecular Pharmacology of R Carbinoxamine Enantiomers

Mechanism of Histamine (B1213489) H1 Receptor Antagonism at a Molecular Level

Carbinoxamine (B1668352) functions as a competitive antagonist at histamine H1 receptors drugbank.comnih.govnih.govnih.govunict.itcaymanchem.comcaymanchem.com. Its primary mechanism involves competing with endogenous histamine for binding sites on the H1 receptor drugbank.comnih.govnih.govnih.govunict.itt3db.ca. By occupying these sites, carbinoxamine prevents histamine from binding and activating the receptor, thereby antagonizing the downstream effects of histamine drugbank.comnih.govnih.govnih.govunict.itt3db.ca. This antagonism leads to a reduction in the physiological responses mediated by H1 receptor activation, such as vasodilation, increased vascular permeability, and smooth muscle contraction nih.gov.

Furthermore, H1-antihistamines like carbinoxamine can interfere with the agonist action of histamine at the H1 receptor smpdb.ca. They are also described as inverse agonists, meaning they bind to the receptor and induce a conformational change that reduces its basal activity, effectively producing an effect opposite to that of histamine nih.gov. Beyond direct receptor blockade, carbinoxamine may also contribute to reducing inflammatory processes by decreasing mast cell stability, which limits further histamine release smpdb.ca. Additionally, it has been suggested that carbinoxamine can reduce the activity of the NF-κB immune response transcription factor, thereby modulating the expression of pro-inflammatory cytokines and cell adhesion molecules smpdb.ca. Carbinoxamine exhibits a high affinity for the histamine H1 receptor, with a reported dissociation constant (Ki) of 2.3 nM caymanchem.comcaymanchem.com.

Muscarinic Receptor Binding and Antagonism by Carbinoxamine

In addition to its H1 receptor antagonism, carbinoxamine possesses significant anticholinergic properties, acting as a muscarinic receptor antagonist cymitquimica.comdrugbank.comnih.govnih.govnih.govunict.itt3db.ca. As a member of the ethanolamine (B43304) class of antihistamines, carbinoxamine exhibits a notable degree of antimuscarinic activity, often exceeding that of other antihistamine chemical groups drugbank.comnih.gov. This anticholinergic action is primarily attributed to a central antimuscarinic effect, which may also underlie its antiemetic properties drugbank.comnih.govnih.govunict.itt3db.ca. The structural characteristics of first-generation H1 antagonists, including ethanolamines, allow them to bind competitively to both histamine and muscarinic receptors vumc.org. This lack of high receptor selectivity is a hallmark of earlier antihistamines, partly due to their development from compounds initially synthesized as cholinergic antagonists nih.gov.

Stereoselective Interactions with Histamine and Muscarinic Receptors

Carbinoxamine exists as a racemic mixture, containing equal proportions of its (R)- and (S)-enantiomers cymitquimica.com. This stereoisomerism is significant because enantiomers can interact differently with chiral biological targets, such as receptors, leading to variations in pharmacological potency and efficacy. Research indicates that carbinoxamine's interactions with its target receptors are indeed stereoselective nih.gov.

Differential Binding Affinities of (R)- and (S)-Carbinoxamine to Receptors

While specific quantitative binding affinity data (e.g., Ki or IC50 values) for the isolated (R)- and (S)-enantiomers of carbinoxamine at histamine H1 or muscarinic receptors were not detailed in the initial search results, the differential activity has been established nih.gov. Studies suggest that the (S)-enantiomer of carbinoxamine is the more pharmacologically active isomer, whereas the (R)-enantiomer is considered less active nih.gov. This implies that the (S)-enantiomer likely possesses a higher affinity or efficacy at the target receptors compared to its (R)-counterpart.

Molecular Basis of Enantiomeric Efficacy and Potency at Receptor Sites

The differential efficacy observed between the (R)- and (S)-carbinoxamine enantiomers is rooted in their distinct three-dimensional structures and how these structures engage with the specific binding pockets of their target receptors nih.gov. Molecular modeling and structural comparisons indicate that the spatial arrangement of the (S)-enantiomer allows for a more optimal fit within the receptor binding sites. This is supported by parameters such as root-mean-square deviation (RMSD) and energy differences (ΔVs), which suggest better complementarity for the (S)-isomer in certain orientations compared to the (R)-isomer nih.gov. A key structural difference highlighted is the angle between the planes of the aromatic rings within the carbinoxamine molecule. The more active (S)-enantiomer exhibits this angle in the range of 90-96°, whereas the less active (R)-enantiomer displays values between 77-80° nih.gov. These conformational distinctions are critical for the enantiomers' varying degrees of receptor binding and subsequent pharmacological activity.

Comparative Molecular Pharmacology with Related Ethanolamine Derivatives

Carbinoxamine is classified within the ethanolamine group of first-generation antihistamines, a category that also includes well-known agents such as diphenhydramine (B27) and doxylamine (B195884) vumc.org. A shared characteristic of ethanolamine derivatives is their capacity to bind competitively to both histamine H1 and muscarinic receptors, thereby mediating both antihistaminic and anticholinergic effects vumc.org. Compared to other compounds within the ethanolamine class, carbinoxamine is noted for being the least sedating vumc.org. Generally, ethanolamine antihistamines are recognized for possessing greater anticholinergic activity relative to other chemical classes of antihistamines drugbank.comnih.gov.

The first-generation antihistamines, including ethanolamines, are characterized by their ability to readily cross the blood-brain barrier. This property contributes to their central nervous system (CNS) effects, most notably sedation nih.govvumc.orgni.ac.rsnih.gov. Consequently, these agents often exhibit poorer receptor selectivity and are associated with more pronounced side effects compared to second-generation antihistamines, which have a reduced capacity to penetrate the CNS and are generally non-sedating nih.govni.ac.rsnih.gov. Studies investigating the cardiovascular effects of antihistamines have shown that ethanolamines, such as diphenhydramine, can exert a notable influence on cardiac repolarization bioline.org.br.

Metabolism Studies and Biotransformation Pathways of Carbinoxamine Enantiomers Preclinical Focus

General Metabolic Pathways of Carbinoxamine (B1668352) in Non-human Biological Systems

Information regarding the general metabolic pathways of carbinoxamine in preclinical settings is limited. However, available data suggest that carbinoxamine is extensively metabolized by the liver. Following absorption from the gastrointestinal tract, the drug appears to be transformed into inactive metabolites. These metabolites are primarily excreted in the urine within approximately 24 hours, with virtually no intact drug detected in the urine researchgate.netnih.gov. The cytochrome P-450 microsomal enzyme system is generally implicated in this hepatic metabolism, a pathway common to many antihistamines researchgate.net. Renal excretion also plays a role in the elimination of carbinoxamine and its metabolites researchgate.net.

Involvement of Cytochrome P450 Enzymes in Carbinoxamine Biotransformation

The Cytochrome P450 (CYP) enzyme superfamily is crucial for Phase I drug metabolism, catalyzing oxidation, reduction, and hydrolysis reactions that prepare xenobiotics for elimination nih.gov. While specific CYP isoforms responsible for the biotransformation of carbinoxamine have not been definitively identified in preclinical studies, the CYP enzyme system is broadly implicated in the metabolism of antihistamines researchgate.netnih.govarxiv.org. Studies on other pharmaceutical agents demonstrate that various CYP enzymes, such as CYP1A2, CYP2C9, CYP2C19, CYP3A4, and CYP2D6, are frequently involved in drug metabolism drugbank.comhmdb.cadrugbank.comrsc.org. It is plausible that similar enzymatic pathways contribute to carbinoxamine's metabolic profile.

Stereoselective Metabolism of (R)- and (S)-Carbinoxamine

Identification of Inactive Metabolites from Enantiomers

The available preclinical literature does not extensively detail the specific metabolites of carbinoxamine. Furthermore, it does not clarify whether these metabolites are considered inactive or if they are specifically derived from either the (R)- or (S)-enantiomer of carbinoxamine nih.gov. Further research would be required to elucidate the precise metabolic products and their enantiomeric origins.

Assessment of Chiral Inversion in Preclinical Models

Chiral inversion is a process where one enantiomer of a chiral drug is converted into its mirror image (the other enantiomer) within a biological system. Preclinical assessments have been conducted to evaluate the potential for chiral inversion of carbinoxamine. Studies, primarily utilizing rat models, have concluded that chiral inversion of carbinoxamine does not occur in these preclinical systems drugbank.comresearchgate.netfda.gov. While the term "preclinical models" is used, the existing literature predominantly reports findings from rat studies concerning the absence of chiral inversion.

Table 1: Stereoselectivity and Chiral Inversion of Carbinoxamine Enantiomers in Rats

| Parameter | (R)-Carbinoxamine | (S)-Carbinoxamine | Finding | Citation(s) |

| Absorption Stereoselectivity | Not Stereoselective | Not Stereoselective | No significant difference in absorption processes observed between enantiomers. | drugbank.comresearchgate.netfda.gov |

| Elimination Stereoselectivity | Not Stereoselective | Not Stereoselective | No significant difference in elimination processes observed between enantiomers. | drugbank.comresearchgate.netfda.gov |

| Chiral Inversion | N/A | N/A | Chiral inversion did not occur in rat models. | drugbank.comresearchgate.netfda.gov |

Compound List:

this compound

(S)-carbinoxamine

Carbinoxamine

Carbinoxamine maleate (B1232345)

Advanced Analytical Methodologies for R Carbinoxamine Enantiomers

Chiral Chromatographic Techniques for Enantioselective Analysis

Chiral chromatography is a cornerstone for the separation of enantiomers. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for the enantioselective analysis of carbinoxamine (B1668352).

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

HPLC methods utilizing chiral stationary phases (CSPs) are widely employed for the successful separation of carbinoxamine enantiomers. nih.gov Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are among the most popular choices for this purpose. nih.govwindows.net

The selection of an appropriate chiral column and the optimization of the mobile phase are crucial for achieving effective enantiomeric separation.

Chiral Column Selection:

Several studies have demonstrated the effectiveness of various polysaccharide-based chiral columns for carbinoxamine separation. Chiralpak® IA and Chiralpak® ID columns have shown excellent enantioselectivity for carbinoxamine. researchgate.netrsc.org A baseline separation with a high resolution of 3.82 was achieved on a Chiralpak® ID column. rsc.orgresearchgate.net Another study successfully used an amylose tris(5-chloro-2-methylphenylcarbamate) column for the separation of (d)- and (l)-carbinoxamine enantiomers. researchgate.net The Chiralcel® OD-RH column, a cellulose-based CSP, has also been used to completely separate carbinoxamine enantiomers with a resolution of 1.54. nih.gov Furthermore, the Chiralpak® IC column has been utilized in the chiral separation of several antihistamines, including carbinoxamine. oup.comnih.gov

Mobile Phase Composition:

The composition of the mobile phase significantly influences the retention and resolution of enantiomers. For the Chiralpak® ID column, a mobile phase consisting of acetonitrile, water, and ammonia (B1221849) solution (90:10:0.1, v/v/v) provided the best separation for carbinoxamine. rsc.orgresearchgate.net In another method using an amylose tris(5-chloro-2-methylphenylcarbamate) column, the mobile phase was composed of n-Hexane, isopropanol (B130326), ethanol (B145695), and diethylamine (B46881) (850:75:75:0.1, v/v/v/v). researchgate.net For separations on the Chiralpak IC column, a mobile phase of n-hexane, ethanol or isopropanol as a modifier, and diethylamine (DEA) as an additive has been used. oup.comnih.gov The addition of basic additives like diethylamine or ammonia is often necessary when dealing with basic or amine-containing compounds to achieve good peak shape and resolution.

Table 1: HPLC Methods for Chiral Separation of Carbinoxamine

| Chiral Column | Mobile Phase Composition | Resolution (Rs) | Reference |

|---|---|---|---|

| Chiralpak® ID | Acetonitrile:Water:Ammonia solution (90:10:0.1, v/v/v) | 3.82 | rsc.orgresearchgate.net |

| Amylose tris(5-chloro-2-methylphenylcarbamate) | n-Hexane:Isopropanol:Ethanol:Diethylamine (850:75:75:0.1, v/v/v/v) | Baseline Separation | researchgate.net |

| Chiralcel® OD-RH | Optimized mobile phase (details in source) | 1.54 | nih.gov |

| Chiralpak® IC | n-Hexane with Ethanol or Isopropanol and DEA | Not specified for carbinoxamine | oup.comnih.gov |

Validated HPLC methods are essential for accurately quantifying carbinoxamine enantiomers in biological samples, which is crucial for pharmacokinetic studies.

Quantification in Rat Plasma:

An enantioselective HPLC-MS/MS method was developed and validated for the determination of carbinoxamine enantiomers in rat plasma. researchgate.netrsc.org This method demonstrated good linearity for both enantiomers over a concentration range of 0.1–100 ng/mL. rsc.org The accuracy of the method ranged from 87.4% to 113.8%, with intra-day and inter-day precision below 9.4%. rsc.org This validated method was successfully applied to evaluate the pharmacokinetic profiles of carbinoxamine enantiomers in rats. researchgate.net

Quantification in Beagle Plasma:

A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) assay was established and validated for the quantitative measurement of carbinoxamine in beagle plasma. nih.gov The analytes were detected using multiple reaction monitoring (MRM) mode with positive electrospray ionization. nih.gov The method showed satisfactory linearity over a range of 0.1-100.0 ng/mL. nih.gov The inter- and intra-day precision and accuracy were within acceptable limits (< 8.9%), and the mean extraction recoveries for carbinoxamine ranged from 74.00% to 86.4%. nih.gov This method was successfully applied to a pharmacokinetic study in beagles. nih.gov

Table 2: Validation Parameters for Carbinoxamine Enantiomer Quantification in Biological Matrices

| Biological Matrix | Method | Linearity Range | Accuracy | Precision (RSD%) | Reference |

|---|---|---|---|---|---|

| Rat Plasma | HPLC-MS/MS | 0.1–100 ng/mL | 87.4%–113.8% | < 9.4% | rsc.org |

| Beagle Plasma | HPLC-MS/MS | 0.1–100.0 ng/mL | < 8.9% (as per limits) | < 8.9% | nih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Enantiomeric Detection and Quantification

LC-MS/MS has become a preferred technique for the bioanalysis of chiral compounds due to its high selectivity, sensitivity, and ability to achieve low quantification limits. nih.gov This method is particularly valuable for determining the concentrations of individual enantiomers in biological samples. nih.gov

For the analysis of carbinoxamine in beagle plasma, a UHPLC-ESI-MS/MS method was developed. nih.gov The analytes were monitored in multiple reaction monitoring (MRM) mode, with the transition of m/z 291.2 → 202.1 for carbinoxamine. nih.gov This sensitive method proved suitable for pharmacokinetic studies and monitoring carbinoxamine concentrations in beagle plasma. nih.gov

In a study on rat plasma, an enantioselective HPLC-MS/MS method was developed using a Chiralpak® ID column. researchgate.netnih.gov The method was validated and successfully used to assess the pharmacokinetic profiles of carbinoxamine enantiomers. researchgate.net Good linearity (r² > 0.99) was achieved for both enantiomers in the concentration range of 0.1 - 100 ng/mL. researchgate.net

Electrochemical Analytical Methods for Carbinoxamine (if enantioselective)

Spectroscopic Characterization for Enantiomeric Purity (e.g., Circular Dichroism)

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the stereochemistry of chiral molecules and is considered the method of choice for this purpose. nih.gov It plays a crucial role in the stereochemical characterization of new drug candidates and in understanding molecular recognition phenomena. nih.gov The United States Pharmacopeia (USP) includes a chapter on Circular Dichroism Spectroscopy, indicating its importance in pharmaceutical analysis. uspnf.com Although the direct application of CD spectroscopy for the specific quantitative determination of (R)-carbinoxamine's enantiomeric purity is not detailed in the provided search results, its utility for such purposes is well-established in the field of pharmaceutical analysis. nih.govresearchgate.net For instance, experimental and theoretical Electronic Circular Dichroism (ECD) spectra have been used to confirm the absolute configuration of other chiral compounds like isoconazole (B1215869) enantiomers. researchgate.net

Computational and Theoretical Investigations of R Carbinoxamine

Molecular Modeling and Docking Studies of (R)-Carbinoxamine with Receptor Targets

Molecular modeling and docking studies are crucial for predicting how this compound and its enantiomers interact with biological targets. These methods provide insights into binding affinities, modes of interaction, and potential therapeutic activities.

Carbinoxamine (B1668352) has been investigated for its potential interactions with viral targets, such as the SARS-CoV-2 main protease (Mpro), where docking studies indicated potential activity mdpi.com. Furthermore, molecular docking has been extensively used to understand the chiral recognition mechanisms of antihistamines, including carbinoxamine, on chiral stationary phases (CSPs) used in chromatography researchgate.netresearchgate.net. These studies aim to predict the elution order of enantiomers by analyzing the interactions between the analyte and the CSP, often revealing key forces such as π–π interactions, hydrophobic interactions, and hydrogen bonds researchgate.net. The crystal structure of the histamine (B1213489) H1 receptor (H1R), a primary target for antihistamines like carbinoxamine, has been instrumental in structure-based drug design, allowing for the exploration of ligand binding modes nih.gov. Computational studies have also explored the binding of antihistamines to other targets, such as the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), using docking simulations to assess binding affinity and identify potential antiviral agents turkjps.org.

Table 6.1.1: Summary of Molecular Docking and Modeling Studies Involving Carbinoxamine or Related Antihistamines

| Target/System | Computational Method | Key Findings | Reference |

| SARS-CoV-2 Mpro | Molecular Docking | Indicated potential activity against the viral protease. | mdpi.com |

| Chiral Stationary Phases (CSPs) | Molecular Docking | Used to predict enantiomer elution order and understand chiral recognition mechanisms based on analyte/CSP complex interactions. | researchgate.netresearchgate.net |

| Histamine H1 Receptor (H1R) | Molecular Modeling | Crystal structure used for drug discovery and design, understanding ligand binding. | nih.gov |

| SARS-CoV-2 RdRp | Molecular Docking | Assessed binding affinity of antihistamines, suggesting potential antiviral activity. | turkjps.org |

| Cyclodextrins (CDs) | Molecular Graphics | Preliminary docking experiments suggested (S)-carbinoxamine forms more stable inclusion complexes with CDs than this compound. | core.ac.uk |

Quantum Chemical Calculations of this compound Stereochemistry and Reactivity

Quantum chemical calculations provide a theoretical framework for understanding the electronic structure, stereochemistry, and intrinsic reactivity of molecules. For chiral compounds like this compound, these calculations are vital for determining absolute configurations and predicting how subtle structural differences influence chemical behavior.

Theoretical Electronic Circular Dichroism (ECD) spectra have been employed to confirm the absolute configuration of chiral molecules, a methodology applicable to determining the stereochemistry of carbinoxamine enantiomers researchgate.net. Quantum chemical calculations of interaction energies between chiral molecules and their environment, such as cyclodextrins, have been correlated with experimental chromatographic data, offering insights into enantioseparation mechanisms science.gov. Density Functional Theory (DFT) calculations are also utilized to investigate intermolecular interactions, such as those between methoxetamine enantiomers and anions, to understand crystal formation tandfonline.com. While specific studies detailing the quantum chemical calculations of this compound's reactivity are not extensively detailed in the provided literature, the application of these methods to other chiral compounds highlights their role in elucidating stereochemical properties and interaction potentials.

Table 6.2.1: Quantum Chemical Calculation Applications in Chiral Compound Analysis

| Computational Method | Application Area | Relevance to Chiral Compounds | Reference |

| Theoretical ECD | Absolute Configuration Determination | Used to confirm the stereochemistry of enantiomers. | researchgate.net |

| DFT Calculations | Intermolecular Interactions, Crystal Formation | Investigating interactions between enantiomers and other molecules to understand solid-state properties. | tandfonline.com |

| Quantum Chemistry | Interaction Energy Calculations | Predicting binding affinities and interactions of enantiomers with chiral selectors (e.g., cyclodextrins), correlating with separation. | science.gov |

Structure-Activity Relationship (SAR) Elucidation for Carbinoxamine Enantiomers at a Molecular Level

Structure-Activity Relationship (SAR) studies at a molecular level are fundamental in medicinal chemistry, linking a compound's chemical structure to its biological activity. For chiral drugs like carbinoxamine, understanding the SAR of individual enantiomers is critical, as they can exhibit different pharmacological profiles.

The principle that enantiomers can possess distinct biological activities due to stereospecific interactions with biological targets (enzymes, receptors) is well-established researchgate.netmdpi.com. Preliminary molecular graphics docking experiments have suggested that the (S)-enantiomer of carbinoxamine may form more stable inclusion complexes with cyclodextrins compared to the (R)-enantiomer, indicating potential differences in their interaction with chiral environments core.ac.uk. Such differences in molecular interactions can translate to variations in binding affinity and, consequently, pharmacological response. Computational chemistry approaches, including the analysis of molecular descriptors and fingerprints, are employed to deconvolute these complex SARs between small molecules and their biological targets biorxiv.org. While extensive SAR studies specifically detailing the differential activities of (R)- and (S)-carbinoxamine are not exhaustively presented, the general understanding is that stereochemistry plays a significant role in molecular recognition and biological efficacy.

In Silico Predictions of Enantiomeric Pharmacological Properties

In silico prediction methods are increasingly used to forecast the pharmacological properties of drug candidates, including their enantiomeric behavior. These techniques aim to reduce the need for extensive experimental testing by providing early insights into absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, as well as target engagement.

While direct in silico predictions of carbinoxamine enantiomers' specific pharmacological properties are limited in the provided search results, studies on carbinoxamine enantiomers in rat plasma using HPLC-MS/MS indicated no stereoselectivity in their absorption and elimination processes, nor did they show chiral inversion in vivo researchgate.net. Although this study involved experimental validation, the analytical methodology employed is integral to the in silico assessment of pharmacokinetic properties. Furthermore, virtual screening (VS) campaigns, which utilize computational methodologies to identify potential drug candidates from large libraries, are a cornerstone of in silico drug discovery science.gov. ADMET prediction models are also integral to these assessments, evaluating a compound's potential to enter the organism and its toxicity levels mdpi.com. The broader application of in silico methods to antihistamines suggests a potential for predicting their interactions with various targets, which could be extended to understanding the enantiomeric differences in their pharmacological actions.

Preclinical Pharmacokinetic Characterization of R Carbinoxamine Non Human

Enantioselective Pharmacokinetics in Animal Models (e.g., rats, beagles)

The pharmacokinetic behavior of carbinoxamine (B1668352) enantiomers has been investigated in rats. Following the oral administration of racemic carbinoxamine, a study was conducted to evaluate the plasma concentrations of the individual enantiomers. The research findings indicated that the absorption and elimination processes of the (+)- and (-)-carbinoxamine enantiomers were not stereoselective in this animal model. rsc.org Furthermore, the study confirmed that no chiral inversion, the conversion of one enantiomer to the other, occurred in rats. rsc.org

| Species | Enantiomer | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (t½) (hr) | Stereoselectivity | Reference |

| Rat | (+)-Carbinoxamine | Data not available | Data not available | Data not available | Data not available | Not observed | rsc.org |

| Rat | (-)-Carbinoxamine | Data not available | Data not available | Data not available | Data not available | Not observed | rsc.org |

| Beagle | (R)-Carbinoxamine | Data not available | Data not available | Data not available | Data not available | Not available | |

| Beagle | (S)-Carbinoxamine | Data not available | Data not available | Data not available | Data not available | Not available |

Stereoselective Absorption Profiles in Preclinical Species

In preclinical studies involving rats, the absorption of carbinoxamine enantiomers from the gastrointestinal tract did not exhibit stereoselectivity. rsc.org This suggests that following oral administration of the racemic mixture, both the (R)- and (S)-enantiomers are absorbed at similar rates and to a similar extent.

Specific data regarding the stereoselective absorption profiles of carbinoxamine enantiomers in other preclinical species, such as beagles, are not currently available in the scientific literature.

Stereoselective Distribution Patterns in Animal Tissues

Detailed studies characterizing the stereoselective distribution patterns of this compound and its enantiomer in various animal tissues are not available in the public domain. Therefore, it is unknown whether the distribution of carbinoxamine into different tissues and organs is dependent on its stereochemistry.

Future Research Directions and Unresolved Questions in R Carbinoxamine Research

Development of Novel and Highly Enantioselective Synthetic Routes

The efficient and scalable synthesis of single-enantiomer drugs is a cornerstone of modern pharmaceutical manufacturing. While methods for the synthesis of carbinoxamine (B1668352) have been established, there is a continuous need for the development of novel and highly enantioselective synthetic routes to produce (R)-carbinoxamine with high purity and yield. nih.gov Future research in this area should focus on several key aspects:

Catalytic Asymmetric Synthesis: The development of novel chiral catalysts, such as those based on transition metals or organocatalysts, could provide more efficient and environmentally friendly pathways to this compound. researchgate.netnih.gov Research into catalysts that can achieve high enantioselectivity under mild reaction conditions would be particularly valuable.

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers the potential for high stereoselectivity and sustainability. Exploring enzymatic resolutions of racemic carbinoxamine or the asymmetric synthesis of key intermediates could lead to greener and more cost-effective manufacturing processes.

Flow Chemistry: The application of continuous flow technologies to the synthesis of this compound could offer advantages in terms of scalability, safety, and process control. The development of integrated flow processes for the entire synthetic sequence would be a significant advancement.

A significant challenge in this area is the identification of catalysts and reaction conditions that are not only highly enantioselective but also economically viable for large-scale production. Overcoming these hurdles will be critical for making enantiomerically pure this compound more accessible for further research and potential clinical applications.

Deeper Exploration of Stereoselective Receptor Binding and Signal Transduction Pathways

Carbinoxamine exerts its antihistaminic effects by acting as an antagonist at the histamine (B1213489) H1 receptor. drugbank.comsmpdb.caselleckchem.comnih.gov While it is known that the pharmacological activity of many chiral drugs resides primarily in one enantiomer, a detailed understanding of the stereoselective interactions of this compound with the H1 receptor is still an area ripe for investigation. Future research should aim to:

Characterize Binding Affinities: Conduct comprehensive binding assays to precisely determine and compare the binding affinities of this compound and (S)-carbinoxamine for the histamine H1 receptor. drugbank.com Crystallographic studies of the enantiomers bound to the receptor would provide invaluable insights into the specific molecular interactions that govern stereoselectivity. researchgate.net

Investigate Functional Activity: Move beyond simple binding assays to explore the functional consequences of receptor binding. This includes assessing the potency of each enantiomer in inhibiting histamine-induced downstream signaling pathways, such as the activation of G-proteins and the subsequent production of second messengers.

Explore Allosteric Modulation: Investigate whether the enantiomers of carbinoxamine exhibit any allosteric modulatory effects on the H1 receptor, which could lead to more nuanced pharmacological profiles.

A key unresolved question is the precise molecular basis for the differential activity of the carbinoxamine enantiomers. Elucidating the three-dimensional structure of the this compound-H1 receptor complex would provide a definitive answer and pave the way for the rational design of more potent and selective antihistamines.

Advancements in Micro-Analytical Techniques for Enantiomeric Quantification in Complex Biological Systems

The ability to accurately quantify the individual enantiomers of a chiral drug in biological matrices is fundamental to understanding its pharmacokinetic and pharmacodynamic properties. researchgate.netnih.govshimadzu-webapp.euwikipedia.org Significant progress has been made in the chiral separation and analysis of carbinoxamine, with high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) being a widely used technique. nih.govtandfonline.com However, there is still room for advancement, and future research should focus on:

Increased Sensitivity and Throughput: Developing analytical methods with even lower limits of quantification to enable the study of this compound pharmacokinetics at therapeutic doses and in specific patient populations, such as pediatrics. oup.comamericanpharmaceuticalreview.comchromatographyonline.comwiley.comacs.org The integration of automation and high-throughput screening technologies can also accelerate the analysis of large numbers of samples.

Miniaturization and On-site Analysis: Exploring the use of microfluidic devices and other miniaturized analytical systems for the rapid and on-site quantification of this compound enantiomers. mdpi.com This could have applications in therapeutic drug monitoring and personalized medicine.

Novel Chiral Stationary Phases: The development of new and more efficient chiral stationary phases for HPLC and other chromatographic techniques could lead to improved resolution and shorter analysis times for carbinoxamine enantiomers. doi.orgnih.gov

A persistent challenge is the potential for interference from the biological matrix, which can affect the accuracy and precision of the analytical method. researchgate.net Future research should continue to focus on developing robust sample preparation techniques to minimize these matrix effects.

| Parameter | Technique | Details |

| Separation | HPLC with Chiral Stationary Phases | Polysaccharide-based, macrocyclic glycopeptide-based, protein-based, and cyclodextrin-based columns are commonly used. |

| Detection | Tandem Mass Spectrometry (MS/MS) | Provides high specificity and sensitivity for quantification in complex biological fluids like plasma. |

| Sample Preparation | Liquid-Liquid Extraction or Solid-Phase Extraction | Used to remove interfering substances from the biological matrix before analysis. |

Further Elucidation of Stereospecific Metabolic Enzymes and Pathways

The metabolism of a drug can significantly influence its efficacy and safety profile. For chiral drugs, it is important to understand whether the enantiomers are metabolized differently by the body's enzymes. tandfonline.comtandfonline.comijpsnonline.comnews-medical.net While some pharmacokinetic studies of racemic carbinoxamine have been conducted, a detailed understanding of the stereospecific metabolic pathways of this compound is lacking. rsc.org Future research should address the following:

Identification of Metabolizing Enzymes: Utilize in vitro systems with human liver microsomes and recombinant cytochrome P450 (CYP) enzymes to identify the specific CYP isoforms responsible for the metabolism of each carbinoxamine enantiomer.

Characterization of Metabolic Pathways: Elucidate the major metabolic pathways for this compound and (S)-carbinoxamine, including the identification and quantification of their respective metabolites. mdpi.comnih.gov

Investigation of Drug-Drug Interactions: Assess the potential for stereoselective drug-drug interactions by examining how co-administered drugs that are inhibitors or inducers of specific CYP enzymes affect the metabolism of each carbinoxamine enantiomer.

A critical unresolved question is whether there are clinically significant differences in the metabolic profiles of the carbinoxamine enantiomers. Answering this question is crucial for predicting potential variability in patient response and for identifying any safety concerns related to the accumulation of a specific enantiomer or its metabolites.

Potential for Derivatization and Structural Modification Studies to Probe Enantiomeric Activity

The synthesis of derivatives and analogs of a lead compound is a common strategy in drug discovery to improve its pharmacological properties. scispace.com In the context of this compound, derivatization and structural modification studies can be used to probe the molecular determinants of its enantiomeric activity. gpatindia.comresearchgate.net Future research in this area could involve:

Structure-Activity Relationship (SAR) Studies: Systematically modify different parts of the this compound molecule, such as the pyridine (B92270) ring, the chlorophenyl group, and the dimethylaminoethyl side chain, and evaluate the impact of these modifications on H1 receptor binding and functional activity.

Computational Modeling: Employ molecular modeling and docking studies to predict how structural modifications will affect the binding of this compound derivatives to the H1 receptor. These computational predictions can then be used to guide the synthesis of new compounds.

Development of Probes: Synthesize fluorescently or radioactively labeled derivatives of this compound to be used as probes for studying the H1 receptor in vitro and in vivo.

A key goal of these studies would be to identify structural modifications that could enhance the potency, selectivity, or pharmacokinetic properties of this compound. This could lead to the development of a second-generation antihistamine with an improved therapeutic profile.

Q & A

Q. What are the common synthetic routes for (R)-carbinoxamine, and how do they address stereochemical control?

The enantioselective synthesis of this compound is critical due to its stereospecific pharmacological activity. A recent method utilizes α-C(sp³)–H 2-pyridylation of O, S, or N-containing precursors, enabling direct functionalization without pre-activation. This approach achieves high regioselectivity and enantiomeric excess (ee) by employing chiral ligands or catalysts . Researchers should validate stereochemical outcomes using techniques like chiral HPLC or X-ray crystallography, as outlined in synthetic protocols .

Q. What analytical methods are recommended for quantifying this compound in biological matrices, and how are they validated?

A validated LC-MS/MS method with a lower quantification limit (LOQ) of 0.5 ng/mL in human plasma is widely used. Key validation parameters include recovery (78.32–96.84%), intraday/interday precision (<15% RSD), and accuracy (85–115%). Method optimization should address matrix effects and ionization efficiency, particularly for enantiomer-specific detection .

Q. How should researchers design in vitro studies to evaluate this compound’s pharmacological activity?

In glioblastoma studies, dose selection is critical. For example, carbinoxamine showed no cytotoxicity at 20 µM in U-138 MG cells, necessitating higher concentrations or alternative assays (e.g., Western blot for target proteins like CHST2). Controls should include active comparators (e.g., WZ-4002) and viability assays (MTT) to distinguish cytotoxic vs. mechanistic effects .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized to improve yield and ee?

Advanced strategies involve ligand screening (e.g., phosphine-oxazoline catalysts) and reaction condition tuning (solvent polarity, temperature). For instance, asymmetric catalysis using nickel or palladium complexes has shown promise. Post-synthetic purification via recrystallization or chromatography may further enhance ee to >99% .

Q. What methodologies resolve contradictions in this compound’s pharmacological data across studies?

Discrepancies in cell viability outcomes (e.g., lack of efficacy in glioblastoma vs. antihistamine activity) require rigorous experimental replication and mechanistic profiling. Researchers should:

Q. How do regulatory guidelines influence the reporting of this compound research?

Compliance with USP standards mandates strict impurity profiling (e.g., N-Nitroso Desmethyl Carbinoxamine quantification) and method validation per ICH guidelines. Manuscripts must detail synthetic procedures, analytical validation data, and raw datasets in supplementary materials to ensure reproducibility .

Q. What considerations are critical for in vitro-to-in vivo extrapolation (IVIVE) of this compound pharmacokinetics?

Key factors include:

- Plasma protein binding adjustments using ultrafiltration or equilibrium dialysis.

- Metabolic stability assays (e.g., liver microsomes) to predict clearance.

- Interspecies scaling factors for dose translation. LC-MS/MS data from preclinical models should align with human pharmacokinetic parameters .

Methodological Frameworks

How can the FINER criteria improve the design of this compound research questions?

Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) to:

- Feasibility : Prioritize assays with existing validated protocols (e.g., LC-MS/MS ).

- Novelty : Explore understudied targets (e.g., CHST2 in cancer ).

- Ethics : Adhere to human subject guidelines for clinical samples .

Q. What strategies enhance reproducibility in this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.